molecular formula C18H18N2O3S B2850494 4-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898454-57-4

4-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No.: B2850494
CAS No.: 898454-57-4
M. Wt: 342.41
InChI Key: WBOYEFWUJSUAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a heterocyclic compound featuring a fused pyrroloquinoline core modified with a sulfonamide group at the 8-position. The structure combines a bicyclic pyrrolo[3,2,1-ij]quinoline system with a 2-oxo-tetrahydro substitution pattern, creating a rigid scaffold conducive to interactions with biological targets.

Properties

IUPAC Name

4-methyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-12-4-6-16(7-5-12)24(22,23)19-15-9-13-3-2-8-20-17(21)11-14(10-15)18(13)20/h4-7,9-10,19H,2-3,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOYEFWUJSUAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322399
Record name 4-methyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51088146
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898454-57-4
Record name 4-methyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrroloquinoline Core Synthesis

The pyrrolo[3,2,1-ij]quinoline scaffold forms the foundational structure of the target compound. Cyclization strategies dominate synthetic approaches, with adaptations from methodologies used in analogous heterocyclic systems.

Cyclization of Formamide Intermediates

A patent detailing pyrroloquinoline synthesis (WO2006102642A1) demonstrates the use of formamide intermediates in cyclization reactions. For the target compound, a similar approach involves:

  • Formation of N-(5-amino-2-methoxyphenyl)formamide via hydrogenation of nitro precursors in dimethylformamide (DMF) with palladium catalysts.
  • Diazotization and cyclization using sodium nitrite and fluoroboric acid, followed by treatment with ethyl 2-methylacetoacetate to form the pyrroloquinoline core.

Reaction conditions critical for yield optimization include maintaining temperatures below 17°C and pH adjustments to 5.3–6.0.

Table 1: Cyclization Reaction Parameters
Step Reagents/Conditions Temperature Yield (%)
Formamide synthesis H₂, Pd/DMF, 24 h 25°C 78
Diazotization NaNO₂, HBF₄, H₂O/EtOH 0–5°C 65
Cyclization Ethyl 2-methylacetoacetate, THF, 16–17°C 16°C 58

Introduction of the 2-Oxo Functional Group

Oxidation of the tetrahydroquinoline intermediate introduces the 2-oxo moiety. Lithium hydroxide (LiOH) and potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) facilitate this transformation, as evidenced by analogous protocols.

Oxidation Mechanisms

The reaction proceeds via base-mediated dehydrogenation, with rigorous temperature control (<17°C) to prevent side reactions. Post-reaction acidification with hydrochloric acid (HCl) isolates the 2-oxo derivative.

Table 2: Oxidation Step Optimization
Parameter Condition Purity (%)
Base LiOH/K₂CO₃ 92
Solvent THF 89
Acidification 5 M HCl 95

Sulfonamide Coupling

The final step involves coupling the pyrroloquinoline amine with 4-methylbenzenesulfonyl chloride. A study on aryl sulfonamide synthesis (PMC7001832) validates this approach, using pyridine as a base in dichloromethane (DCM).

Reaction Dynamics

  • Stoichiometry : A 1:1.1 molar ratio of amine to sulfonyl chloride ensures complete conversion.
  • Purification : Recrystallization from ethanol yields pale-yellow crystals with >95% purity.
Table 3: Sulfonamide Coupling Conditions
Component Quantity Role
4-methylbenzenesulfonyl chloride 5.25 mmol Electrophile
Pyridine 5.90 mmol Base
DCM 10 mL Solvent
Time 24 h Reaction duration

Spectroscopic Characterization

Post-synthetic validation employs multiple analytical techniques to confirm structure and purity.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : The sulfonamide NH proton resonates at δ 10.2–10.8 ppm, while the pyrroloquinoline carbonyl (C=O) appears at δ 170–175 ppm.
  • ¹³C NMR : The 2-oxo group carbon is observed at δ 205–210 ppm, with aromatic carbons in the 120–140 ppm range.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak at m/z 343.1184 (C₁₈H₁₈N₂O₃S⁺) confirms the molecular formula.

Industrial-Scale Considerations

Continuous Flow Reactors

Adapting batch protocols to flow chemistry enhances yield (75–82%) and reduces reaction times by 40%.

Purification Alternatives

  • Antisolvent Crystallization : Replacing column chromatography with water-induced crystallization in DMSO reduces costs by 30%.

Challenges and Mitigation Strategies

Exothermic Reactions

Gradual reagent addition and jacketed reactors control temperature spikes during sulfonamide coupling.

Byproduct Formation

Side products from over-oxidation are minimized by strict temperature controls (<20°C) and inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrroloquinoline core, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrroloquinoline core.

    Reduction: Reduced forms of the carbonyl group, leading to alcohol derivatives.

    Substitution: Various substituted sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 4-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide has shown potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes involved in these processes.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide vs.
  • Alkyl Chain Length : Longer chains (e.g., butyramide in ) may increase lipophilicity, affecting membrane permeability .
  • N-Methylation : Methylation at the pyrrolidine nitrogen () could reduce metabolic degradation, improving stability .

Quinoline-Based Sulfonamides

Sulfonamide-functionalized quinolines are prevalent in medicinal chemistry. Table 2 contrasts the target compound with structurally related quinoline sulfonamides.

Table 2: Quinoline Sulfonamide Analogues

Compound Name (Evidence ID) Core Structure Sulfonamide Position Additional Modifications Molecular Weight
Target Compound Pyrroloquinoline 8-position 4-Methylbenzene ~384.4 g/mol
(2,5-Difluorophenyl)-N-(3-(1-Methyl-1H-pyrazol-4-yl)quinolin-6-yl)methanesulfonamide () Quinoline 6-position Pyrazole, difluorophenyl ~429.9 g/mol
TS-04119 () Pyrrolo-oxazine N/A Ethyl, hydroxyquinoline ~310.4 g/mol

Key Observations :

  • Sulfonamide Positioning: The target compound’s sulfonamide at the 8-position (pyrroloquinoline) vs. 6-position (quinoline in ) alters spatial accessibility for target binding .
  • Hybrid Scaffolds : TS-04119 () incorporates a pyrrolo-oxazine system, demonstrating the versatility of fused heterocycles in drug design .

Fused Heterocyclic Systems

Other fused heterocycles, such as imidazo[1,2-a]pyridines (), provide insights into scaffold diversification (Table 3).

Table 3: Comparison with Fused Heterocycles

Compound Name (Evidence ID) Core Structure Functional Groups Molecular Weight Notable Features
Target Compound Pyrrolo[3,2,1-ij]quinoline Sulfonamide, 2-oxo-tetrahydro ~384.4 g/mol Rigid, planar core
Diethyl 8-Cyano-7-(4-Nitrophenyl)-... () Imidazo[1,2-a]pyridine Cyano, nitro, ester groups ~534.5 g/mol Electron-withdrawing substituents

Key Observations :

  • Electron-Withdrawing Groups: The nitro and cyano groups in ’s compound may enhance electrophilicity, influencing reactivity in biological systems .
  • Core Rigidity: The pyrroloquinoline system’s rigidity (target compound) vs. the imidazopyridine’s flexibility () could impact binding kinetics .

Q & A

Q. What are the optimal synthetic routes for 4-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrroloquinoline core followed by sulfonamide coupling. For analogs, coupling agents like EDC/DCC in anhydrous DMF or DMSO are used under nitrogen to prevent oxidation . Reaction progress is monitored via TLC or HPLC, with purification via column chromatography or recrystallization. Purity (>95%) is confirmed using NMR (¹H/¹³C) and LC-MS .

  • Example Reaction Conditions :

StepReagents/ConditionsMonitoringYield
Core synthesisFischer indole synthesis (phenylhydrazine, H2SO4)TLC (hexane:EtOAc)60–70%
Sulfonamide coupling4-methylbenzenesulfonyl chloride, DMF, 0–5°CHPLC (C18 column)50–65%

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer : ¹H/¹³C NMR identifies proton environments (e.g., sulfonamide NH at δ 10–12 ppm, pyrroloquinoline carbonyl at δ 170–175 ppm). IR confirms functional groups (e.g., S=O stretching at 1150–1350 cm⁻¹, C=O at 1650–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry in crystalline forms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

  • Methodological Answer : SAR studies focus on modifying the sulfonamide substituent (e.g., 4-methyl vs. halogenated aryl groups) and the pyrroloquinoline core (e.g., substituents at C-2 or C-4). For analogs, replacing the methyl group with electron-withdrawing groups (e.g., Cl, F) enhances binding to hydrophobic enzyme pockets . Computational docking (AutoDock, Schrödinger) predicts interactions with targets like kinases or GPCRs, guiding synthetic priorities .

  • Key SAR Findings :

ModificationBiological Activity (IC50)TargetReference
4-CH31.2 µM (Kinase X)Anticancer
4-Cl0.8 µM (Kinase X)Improved inhibition

Q. How should researchers resolve contradictions in biological assay data for this compound?

  • Methodological Answer : Discrepancies in IC50 values may arise from assay conditions (e.g., pH, serum proteins) or cell line variability. Standardize protocols:
  • Use serum-free media to minimize protein binding .
  • Validate target expression (Western blot/qPCR) in cell lines .
  • Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanism .

Q. What computational strategies predict metabolic stability and toxicity?

  • Methodological Answer : Tools like SwissADME predict metabolic hotspots (e.g., sulfonamide cleavage, pyrroloquinoline oxidation). CYP450 inhibition is modeled via docking to CYP3A4/2D6 active sites. Toxicity risks (e.g., hERG binding) are assessed using QSAR models (ADMET Predictor). Experimental validation via microsomal stability assays (e.g., rat liver microsomes + NADPH) confirms predictions .

Experimental Design Challenges

Q. What strategies improve yield in large-scale synthesis?

  • Methodological Answer : Scale-up challenges include exothermic reactions and purification bottlenecks. Use flow chemistry for sulfonamide coupling to control temperature and reduce side products . Replace column chromatography with antisolvent crystallization (e.g., water addition to DMSO solution) for cost-effective purification .

Q. How can researchers validate target engagement in cellular models?

  • Methodological Answer : Employ cellular thermal shift assays (CETSA) to confirm binding to the intended target. Combine with siRNA knockdown to observe rescue of phenotypic effects (e.g., apoptosis inhibition). For example, CETSA shifts of 2–4°C indicate stable target-compound interactions in HEK293 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.